Sulisobenzone

Overview

Description

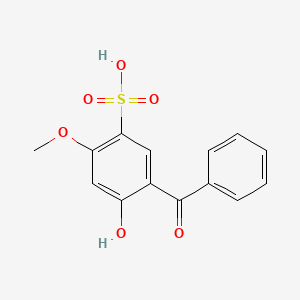

Sulisobenzone (benzophenone-4, CAS 4065-45-6) is a synthetic organic compound widely used as a UV filter in sunscreens. Its molecular formula is C₁₄H₁₂O₆S, with an average mass of 308.304 g/mol and a sulfonic acid group that confers water solubility . Approved by the FDA and Health Canada at concentrations up to 10%, it primarily absorbs UVB (290–320 nm) and short-wave UVA (320–375 nm) radiation . Unlike lipophilic benzophenones (e.g., oxybenzone), this compound’s sulfonic acid group enhances compatibility with aqueous formulations but limits stability in magnesium-rich environments .

Key applications include sunscreens and cosmetic products, where it is often intercalated into layered double hydroxides (LDHs) to improve thermal stability and reduce skin irritation . Mechanochemical treatments (e.g., ball-milling) further enhance its UV-blocking efficiency, particularly around 320 nm, by modulating π–π conjugation between the chromophore and LDH layers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulisobenzone can be synthesized through the sulfonation of 2-hydroxy-4-methoxybenzophenoneThe process typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The compound is separated and purified using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Sulisobenzone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

UV Protection in Sunscreens

Sulisobenzone is primarily employed in sunscreens due to its ability to filter both UVA and UVB rays. The compound is effective in preventing sunburn and reducing the risk of skin cancer. According to research, it has been shown to provide substantial protection against UV-induced damage when used in concentrations up to 5% in cosmetic products .

Biotransformation and Environmental Impact

Recent studies have investigated the biotransformation of this compound in biological wastewater treatment. When exposed to activated sludge, this compound undergoes degradation, resulting in the formation of at least nine transformation products. These products exhibited varying levels of toxicity, indicating potential environmental implications . The degradation pathway involves the reduction of the keto moiety, leading to the formation of a benzhydrol analogue as one of the primary transformation products .

Safety and Toxicological Assessments

The safety of this compound has been a subject of scrutiny due to its systemic absorption through the skin. Clinical trials have demonstrated that active ingredients in sunscreens, including this compound, can reach plasma concentrations exceeding 0.5 ng/mL after repeated applications . This finding raises concerns regarding potential endocrine-disrupting effects and necessitates further toxicological assessments.

Table 1: Summary of Toxicological Findings Related to this compound

Allergic Reactions and Dermatological Effects

This compound has been identified as an emerging allergen in cosmetics. Studies have reported significant patch test reactions among individuals exposed to products containing this compound . This highlights the need for dermatological evaluations when formulating products with this compound.

Regulatory Perspectives

Regulatory bodies have raised concerns about the safety of chemical UV filters like this compound due to their potential endocrine-disrupting properties. The Scientific Committee on Consumer Safety (SCCS) has concluded that while this compound can be used safely at concentrations up to 5%, ongoing monitoring is essential to address any emerging safety issues .

Case Studies and Clinical Trials

Clinical studies have explored the effects of sunscreen formulations containing this compound on human health. One notable study examined systemic absorption rates among participants applying sunscreen daily over a week, revealing significant plasma concentrations for various UV filters, including this compound . Such findings underscore the importance of evaluating both efficacy and safety in clinical settings.

Table 2: Clinical Study Overview on Sunscreen Absorption

| Study Design | Participants | Application Method | Key Findings |

|---|---|---|---|

| Randomized trial | 24 healthy volunteers | 2 mg/cm² applied 4 times/day | Plasma concentrations exceeded FDA threshold for all tested filters |

Mechanism of Action

Sulisobenzone works by absorbing ultraviolet light energy (photons) and converting it into less harmful energy forms, such as heat. This process prevents the ultraviolet radiation from penetrating the skin and causing damage. The compound primarily targets the epidermal layer of the skin, where it forms a protective barrier against ultraviolet rays .

Comparison with Similar Compounds

Structural and Functional Analogs

Benzophenone-3 (Oxybenzone)

- UV Coverage : 270–350 nm .

- Solubility : Lipophilic, requiring oil-based formulations.

- Safety : High risk of endocrine disruption; penetrates skin and is linked to coral reef toxicity, leading to bans in regions like Hawaii .

- Regulatory Status : FDA limit of 6%; restricted in eco-sensitive areas.

Benzophenone-8 (Dioxybenzone)

- UV Coverage : 250–390 nm .

- Solubility : Lipophilic.

- Safety : Moderate endocrine disruption risk; less studied than BP-3 or BP-3.

Phenylbenzimidazole Sulfonic Acid

- UV Coverage : Primarily UVB (280–320 nm).

- Solubility : Water-soluble.

- Applications : Often used in combination with UVA filters; less effective as a standalone broad-spectrum agent .

Cinnamic Acid Derivatives (e.g., Octinoxate)

- UV Coverage : UVB (290–315 nm).

- Solubility : Lipophilic.

- Stability : Prone to photodegradation; requires stabilizers in formulations.

Performance in LDH Nanocomposites

This compound-LDH composites exhibit superior thermal stability and tunable optical properties.

UV Absorption Spectra

| Compound | Peak Absorption (nm) | Broad-Spectrum Coverage |

|---|---|---|

| This compound | 260–375 | UVB + short UVA |

| Oxybenzone | 270–350 | UVB + moderate UVA |

| Dioxybenzone | 250–390 | UVB + broad UVA |

| Octocrylene | 280–320 | UVB only |

This compound’s sulfonic acid group shifts its absorption toward shorter UVA wavelengths compared to dioxybenzone but offers broader coverage than oxybenzone .

Research Findings and Contradictions

- Enhanced UV Performance: Ball-milled this compound-LDH hybrids show a 15–20% increase in UV absorption at 320 nm, attributed to mechanochemically induced π–π stacking .

- This contradiction may arise from differences in experimental conditions (e.g., concentration, formulation) .

- Regulatory Divergence : this compound remains widely approved, whereas oxybenzone faces increasing restrictions due to ecological and health concerns .

Biological Activity

Sulisobenzone, also known as Benzophenone-4 (BP-4), is a widely used UV filter in sunscreens and personal care products. Its biological activity has garnered attention due to its role in photoprotection, potential toxicity, and biotransformation processes. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, degradation pathways, and associated health effects.

This compound functions primarily as a UV filter , absorbing both UVA and UVB radiation. It protects the skin from UV-induced damage by converting harmful UV rays into less harmful energy forms, thereby preventing skin damage and reducing the risk of skin cancer. The compound's efficacy in blocking UV radiation is critical for its application in dermatological products.

Biotransformation and Degradation

Research has demonstrated that this compound undergoes significant biotransformation during wastewater treatment processes. A study investigated its degradation in activated sludge systems, revealing the formation of at least nine transformation products (TPs). These TPs exhibited higher toxicity towards Vibrio fischeri compared to the parent compound, indicating that while this compound itself may be less toxic, its degradation products could pose environmental risks .

Table 1: Transformation Products of this compound

| Transformation Product | Chemical Structure | Toxicity (Vibrio fischeri) |

|---|---|---|

| TP1 | Proposed structure 1 | Higher than BP-4 |

| TP2 | Proposed structure 2 | Higher than BP-4 |

| TP3 | Proposed structure 3 | Higher than BP-4 |

| TP4 | Proposed structure 4 | Higher than BP-4 |

| TP5 | Proposed structure 5 | Higher than BP-4 |

The study concluded that the biodegradation pathway of this compound involves several reactions such as oxidation and demethylation, leading to the formation of polar TPs which are more toxic than the original compound .

Health Effects and Toxicity

This compound has been associated with various health effects, particularly relating to its potential allergenic properties. Case studies have reported instances of photoallergic contact dermatitis linked to the use of products containing this compound. These reactions highlight the need for caution in its application, particularly among individuals with sensitive skin or pre-existing allergies .

Table 2: Reported Health Effects of this compound

| Health Effect | Description |

|---|---|

| Photoallergic Dermatitis | Allergic skin reaction upon UV exposure |

| Hepatotoxicity | Liver toxicity observed in animal studies |

| Immunotoxicity | Potential immunological effects noted |

In animal studies, particularly those involving rats and mice, elevated liver weights and hepatocellular hypertrophy were observed following exposure to benzophenones, including this compound. The liver and kidneys were identified as primary target organs for toxicity .

Case Studies

Several case studies have documented adverse reactions associated with this compound:

- Case Study 1 : A patient developed photoallergic dermatitis after using a sunscreen containing this compound. Patch testing confirmed sensitivity to the compound.

- Case Study 2 : An investigation into maternal transfer of UV filters found detectable levels of this compound in umbilical cord blood, raising concerns about bioaccumulation and potential effects on fetal development .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying sulisobenzone in experimental settings?

The USP 30/31 pharmacopeial method specifies a titration-based assay using 0.1 N tetrabutylammonium hydroxide (TBAH) in dehydrated isopropyl alcohol. Key steps include:

-

Dissolving ~0.25 g of this compound in water and titrating potentiometrically to detect two endpoints (V₁ and V₂) .

-

Calculating purity using the formula:

-

Validating results against UV absorptivity criteria (≤3% deviation) and water content limits (≤2.0%) .

Q. How should researchers address hygroscopicity-related errors in this compound assays?

- Pre-dry samples or adjust calculations to an anhydrous basis, as moisture absorption (>2%) can skew UV absorption and titration results .

- Use controlled humidity environments during sample preparation and storage .

Q. What spectroscopic techniques are suitable for characterizing this compound’s UV absorption properties?

- Prepare a 10 mg/mL aqueous solution and measure absorptivity at specified wavelengths (e.g., 310 nm for UVB/UVA range). Ensure deviations ≤3% between batches, normalized to anhydrous content .

Advanced Research Questions

Q. How can conflicting data on this compound’s photostability be resolved methodologically?

- Experimental Design : Use accelerated UV exposure tests with HPLC or LC-MS to track degradation products. Compare results across matrices (e.g., aqueous vs. lipid-based systems) .

- Data Analysis : Apply multivariate regression to isolate variables (e.g., pH, solvent polarity) affecting stability. Reference USP guidelines for baseline validation .

Q. What strategies optimize this compound quantification in complex matrices (e.g., environmental samples)?

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from interferents .

- Method Adjustment : Replace TBAH titration with HPLC-UV (e.g., C18 column, 310 nm detection) for higher specificity in heterogeneous samples .

Q. How do tertiary amine impurities in tetrabutylammonium hydroxide impact assay accuracy, and how can this be mitigated?

- Problem : Amines in TBAH react with this compound, inflating values.

- Solution : Calculate a blank correction () by titrating a 0.5N HCl-isopropanol mixture .

- Validation : Replicate assays with/without blank correction to quantify error margins .

Q. What methodological frameworks are appropriate for designing ecological toxicity studies on this compound degradation products?

- PICO Framework :

- FINER Criteria : Ensure feasibility (lab-scale testing), novelty (untested degradants), and relevance (regulatory ecotoxicology) .

Q. Methodological Best Practices

Q. How should researchers validate novel this compound detection methods against pharmacopeial standards?

- Cross-validate using USP 30/31 protocols as a reference. For example, compare HPLC-UV results with TBAH titration data from the same batch .

- Report percent recovery (95–105%) and relative standard deviation (RSD <2%) for inter-laboratory reproducibility .

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Use probit analysis for LC₅₀ calculations or ANOVA for multi-concentration experiments. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s human health impacts?

- Submit protocols to institutional review boards (IRBs) for approval. Include informed consent forms and risk mitigation plans for clinical or epidemiological studies .

Properties

IUPAC Name |

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVGEDCSTKKODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6628-37-1 (mono-hydrochloride salt) | |

| Record name | Sulisobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042436 | |

| Record name | Sulisobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan solid; [Merck Index] | |

| Record name | Sulisobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-tan powder | |

CAS No. |

4065-45-6 | |

| Record name | Benzophenone 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4065-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulisobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004065456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulisobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulisobenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULISOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W6L629B4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °C | |

| Record name | Sulisobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULISOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.